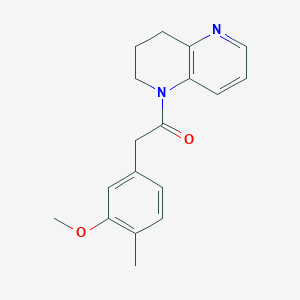
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-3-(4-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-3-(4-fluorophenyl)propan-1-one, also known as Dihydronaphthyridinone (DHNQ), is a synthetic compound with potential therapeutic applications. DHNQ belongs to the class of compounds known as small molecules, which are frequently used in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of DHNQ is not fully understood. However, it is believed that DHNQ exerts its effects by modulating the activity of various signaling pathways in the body. DHNQ has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DHNQ has been shown to exhibit a range of biochemical and physiological effects. DHNQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. DHNQ has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DHNQ has several advantages for use in laboratory experiments. DHNQ is a small molecule, which makes it easy to synthesize and modify. Furthermore, DHNQ exhibits a range of biological activities, making it a useful tool for investigating various disease states.
However, there are also limitations to the use of DHNQ in laboratory experiments. DHNQ can be toxic at high concentrations, which can limit its use in certain assays. Additionally, DHNQ has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for research on DHNQ. One potential area of investigation is the development of more potent and selective DHNQ analogs. Additionally, DHNQ could be investigated for its potential use in combination with other therapies for the treatment of cancer and other diseases. Finally, the mechanism of action of DHNQ could be further elucidated to better understand its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of DHNQ involves the reaction of 4-fluorophenylacetone with 3,4-dihydro-2H-1,5-naphthyridin-1-amine in the presence of sodium cyanoborohydride. The reaction is conducted in methanol at room temperature, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
DHNQ has been the subject of extensive research due to its potential therapeutic applications. DHNQ has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Furthermore, DHNQ has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-8-5-13(6-9-14)7-10-17(21)20-12-2-3-15-16(20)4-1-11-19-15/h1,4-6,8-9,11H,2-3,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZKSWVQQXUVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C(=O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)


![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)





![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
